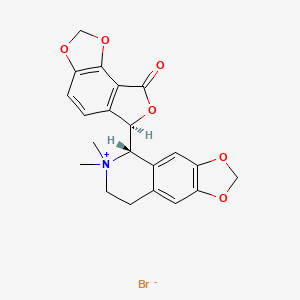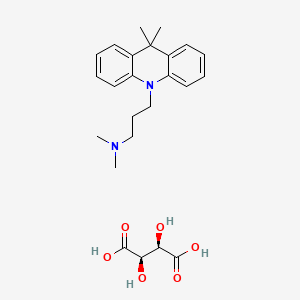
Dimetacrine bitartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimetacrine bitartrate is a tricyclic antidepressant drug that is used to treat major depressive disorder. It was first synthesized in the 1950s and has been extensively studied for its mechanism of action and physiological effects. In
Aplicaciones Científicas De Investigación
Inflammation, Coagulation, and Cardiovascular Disease in HIV-Infected Individuals
This study examines the predictive value of biomarkers like high sensitivity C-reactive protein, interleukin-6, and D-dimer in cardiovascular disease morbidity and mortality among HIV-infected patients. The relevance of this study to Dimetacrine bitartrate might be in its focus on molecular and biochemical pathways that could be influenced by various drugs, including potentially Dimetacrine bitartrate (Duprez et al., 2012).
Dimerizer-Regulated Gene Expression
This paper discusses the use of chemical inducers of dimerization for controlling gene expression. While it doesn't directly reference Dimetacrine bitartrate, the principles of dimerization and its regulation could be relevant in understanding the molecular mechanisms by which Dimetacrine bitartrate might exert its effects (Pollock & Clackson, 2002).
Halitosis in Cystinosis Patients after Administration of Immediate-Release Cysteamine Bitartrate
This research explores the effects of cysteamine bitartrate on halitosis in cystinosis patients. The pharmacokinetic profiles and side effects of cysteamine bitartrate, a compound similar to Dimetacrine bitartrate, might provide insights into how Dimetacrine bitartrate behaves in a biological context (Besouw et al., 2012).
Drug-Drug Multicomponent Solid Forms
This study explores the creation of multicomponent solid forms of various drugs, which can improve solubility and efficacy. While Dimetacrine bitartrate isn't directly studied, the general principles of drug form optimization could be relevant for its application (Haneef & Chadha, 2017).
Investigating the Degradation of the Sympathomimetic Drug Phenylephrine by Electrospray Ionisation-Mass Spectrometry
This paper examines the stability and degradation of phenylephrine, a drug structurally different from Dimetacrine bitartrate, but the methods used for studying drug stability could be applicable to Dimetacrine bitartrate (Trommer, Raith, & Neubert, 2010).
Propiedades
Número CAS |
33299-81-9 |
|---|---|
Nombre del producto |
Dimetacrine bitartrate |
Fórmula molecular |
C24H32N2O6 |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;3-(9,9-dimethylacridin-10-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C20H26N2.C4H6O6/c1-20(2)16-10-5-7-12-18(16)22(15-9-14-21(3)4)19-13-8-6-11-17(19)20;5-1(3(7)8)2(6)4(9)10/h5-8,10-13H,9,14-15H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Clave InChI |
IIYKUJVECNNTEY-LREBCSMRSA-N |
SMILES isomérico |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCCN(C)C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCCN(C)C)C.C(C(C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCCN(C)C)C.C(C(C(=O)O)O)(C(=O)O)O |
Otros números CAS |
3759-07-7 |
Sinónimos |
10-(3-(dimethylamino)propyl)-9,9-dimethylacridan tartrate 3-(9,9-dimethyl-10(9H)-acridinyl)-N,N-dimethyl-1-propanamine dimetacrine dimetacrine bitartate dimetacrine tartate dimethacrine dimethacrine tartrate dimethacrine tartrate, (1:1)(R-(R*,R*))-isomer istonil miroistonil SD 709 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-methoxyphenyl)methylthio]-6-methyl-1H-pyrimidin-4-one](/img/structure/B1663160.png)
![4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine](/img/structure/B1663161.png)
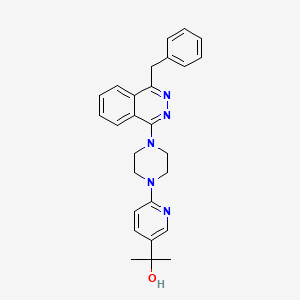
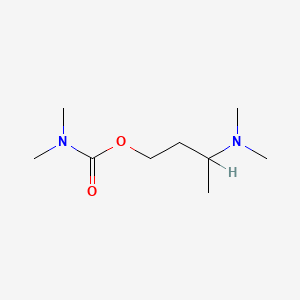
![4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic Acid](/img/structure/B1663166.png)
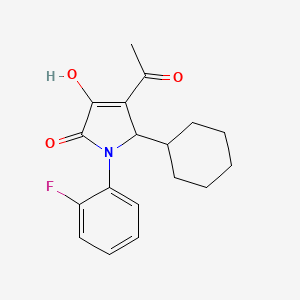
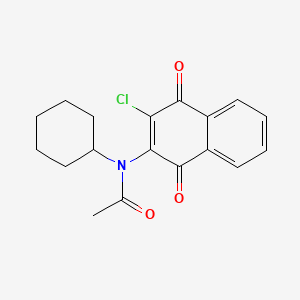
![3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide;hydrochloride](/img/structure/B1663171.png)
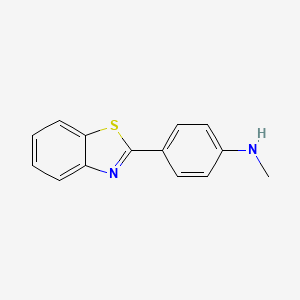
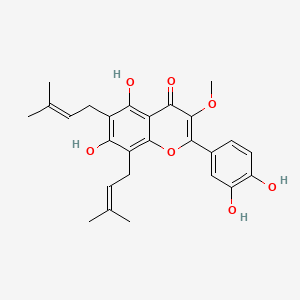
![5-Chloro-7-[(4-ethylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B1663176.png)
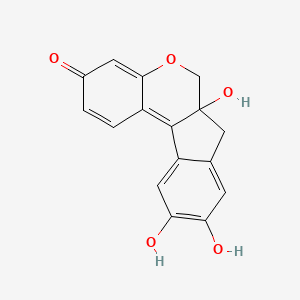
![1-(4-chlorophenyl)-3-cyano-2-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]guanidine](/img/structure/B1663181.png)
